OSI-027 (CAS: 936890-98-1) is a highly potent, orally bioavailable, ATP-competitive kinase inhibitor that dually targets both mTORC1 and mTORC2 complexes. Unlike first-generation allosteric inhibitors, OSI-027 directly binds the ATP-binding cleft of the mTOR kinase, providing complete suppression of downstream signaling. For procurement and material selection, its value lies in its >100-fold selectivity for mTOR over class I PI3K isoforms, combined with optimized aqueous solubility and pharmacokinetic stability. This makes it a highly reliable reference standard and active agent for in vivo xenograft models and mechanistic assays requiring absolute isolation of the mTOR pathway without the confounding feedback loops associated with partial inhibitors [1].
Dual mTORC1/mTORC2 inhibition research
ATP-competitive kinase domain targeting
Oral bioavailability in research models
Isoform-selectivity assay context vs PI3K
Substituting OSI-027 with generic Rapamycin or its analogs (rapalogs) fundamentally compromises experimental integrity because rapalogs only allosterically inhibit mTORC1, leaving mTORC2 fully active. This partial inhibition triggers a well-documented compensatory feedback loop that paradoxically stimulates AKT phosphorylation (S473) in up to 62% of cancer cell lines, confounding efficacy data. Furthermore, rapalogs suffer from poor aqueous solubility and chemical instability, complicating formulation for in vivo dosing. Conversely, substituting with dual PI3K/mTOR inhibitors (e.g., NVP-BEZ235) introduces off-target PI3K suppression, making it impossible to isolate mTOR-specific biological responses. OSI-027 circumvents these issues by providing complete, selective dual-complex inhibition with an optimized pharmacokinetic profile [1].
Allosteric mTORC1 inhibition relieves S6K1/IRS1 negative feedback, paradoxically activating AKT via mTORC2 and PDK1.
ATP-competitive dual mTORC1/mTORC2 inhibition blocks the feedback activation of AKT, achieving broader pathway suppression.
Mechanistic mismatch: mTORC1-selective allosteric inhibitors cannot reproduce the dual mTORC1/mTORC2 blockade of ATP-competitive inhibitors. Feedback-mediated AKT reactivation may limit research endpoint interpretation.
OSI-027 provides equipotent inhibition of both mTOR complexes, yielding biochemical IC50 values of 22 nM for mTORC1 and 65 nM for mTORC2. In direct comparative profiling across 24 cancer cell lines, Rapamycin failed to inhibit mTORC2 and paradoxically stimulated AKT phosphorylation (S473) in 62% of the lines. In contrast, OSI-027 completely abolished AKT phosphorylation in 83% of tested lines, preventing the compensatory survival signaling that typically limits the utility of allosteric inhibitors [1].
| Evidence Dimension | Inhibition of AKT Phosphorylation (S473) |
| Target Compound Data | OSI-027: Inhibited pAKT in 83% of cell lines |
| Comparator Or Baseline | Rapamycin: Stimulated pAKT in 62% of cell lines |
| Quantified Difference | Complete suppression vs. paradoxical activation |
| Conditions | In vitro profiling across 24 human cancer cell lines at 20 μmol/L |
Eliminates the confounding feedback activation of AKT, ensuring reliable pathway blockade for mechanistic studies and efficacy models.
When selecting a kinase inhibitor for pathway-specific assays, cross-reactivity with the structurally similar PI3K family is a primary risk. OSI-027 demonstrates >100-fold selectivity for mTOR over class I PI3K isoforms. Specifically, its IC50 for PI3Kα is 1.3 μM, and for PI3Kγ is 0.42 μM, compared to its low-nanomolar potency against mTOR (4 nM overall kinase activity). When screened against a broader panel of 101 kinases, OSI-027 did not inhibit any off-target kinase by more than 50%, ensuring clean assay readouts compared to dual PI3K/mTOR inhibitors [1].
| Evidence Dimension | Selectivity margin (mTOR vs. PI3Kα) |
| Target Compound Data | OSI-027: IC50 = 4 nM (mTOR) vs 1.3 μM (PI3Kα) |
| Comparator Or Baseline | Dual PI3K/mTOR inhibitors (baseline cross-reactivity) |
| Quantified Difference | >100-fold selectivity window |
| Conditions | Biochemical kinase profiling assays |
Allows researchers to definitively attribute phenotypic results to mTOR inhibition without PI3K-mediated off-target interference.
A critical procurement differentiator for oncology research is the ability of a compound to induce actual cell death rather than merely halting proliferation. In comparative studies, Rapamycin is primarily cytostatic and failed to induce caspase-3/7 activity across all tested cell lines. OSI-027, however, induced >2-fold caspase-3/7 activation in multiple lines and drove 10% to 50% absolute cell death in the majority of rapamycin-sensitive cell lines, providing a definitive cytotoxic endpoint [1].
| Evidence Dimension | Caspase-3/7 Activation (Apoptosis) |
| Target Compound Data | OSI-027: >2-fold induction and 10-50% cell death |
| Comparator Or Baseline | Rapamycin: No caspase induction (0% cell death) |
| Quantified Difference | Cytotoxic execution vs. purely cytostatic arrest |
| Conditions | 72-hour exposure in rapamycin-sensitive cancer cell lines |
Provides a robust, measurable apoptotic endpoint for high-throughput screening and oncology drug development pipelines.
First-generation mTOR inhibitors often present severe formulation challenges due to poor aqueous solubility and rapid clearance. OSI-027 was structurally optimized to overcome these limitations, demonstrating excellent oral bioavailability. In preclinical pharmacokinetic models, a 300 mg/kg oral dose of OSI-027 maintained plasma concentrations above 20 μmol/L for at least 96 hours. This sustained exposure profile significantly reduces dosing frequency and formulation complexity compared to the intraperitoneal or intravenous requirements of older rapalogs[1].
| Evidence Dimension | Sustained Plasma Concentration |
| Target Compound Data | OSI-027: >20 μmol/L maintained for 96 hours |
| Comparator Or Baseline | Rapamycin (poor solubility, rapid clearance requiring complex formulation) |
| Quantified Difference | Extended oral half-life and high sustained exposure |
| Conditions | In vivo murine pharmacokinetic analysis (300 mg/kg oral dose) |
Dramatically simplifies in vivo study logistics by enabling oral gavage dosing with prolonged systemic exposure.
Because OSI-027 successfully inhibits both mTORC1 and mTORC2, it is the preferred compound for establishing xenograft models of colon, ovarian, and lung cancers that have demonstrated resistance to standard rapalogs. Its oral bioavailability and 96-hour sustained plasma exposure simplify dosing regimens, making it ideal for long-term tumor growth inhibition (TGI) studies[1].
With its >100-fold selectivity for mTOR over PI3K isoforms, OSI-027 is an essential tool compound for in vitro assays designed to map downstream signaling networks. It allows researchers to cleanly block mTOR-mediated translation and survival pathways without inadvertently suppressing upstream PI3K activity, a common confounding factor when using dual PI3K/mTOR inhibitors [1].
Unlike cytostatic rapalogs, OSI-027 actively induces caspase-3/7-mediated apoptosis. This makes it a superior positive control or reference standard in high-throughput screening (HTS) assays focused on identifying novel cytotoxic agents, as it provides a definitive cell death readout rather than mere proliferation arrest [1].